6-Bromo-3-fluoroquinoline
Overview
Description
6-Bromo-3-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrFN. It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (Pd/C) with bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Cross-Coupling Reactions: Formation of biaryl or alkynyl-quinoline derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
6-Bromo-3-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials for electronic applications
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoroquinoline is primarily related to its ability to interact with biological targets such as enzymes and DNA. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimicrobial activity, it can interfere with DNA synthesis by stabilizing DNA-enzyme complexes, leading to cell death .
Comparison with Similar Compounds
3-Fluoroquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromoquinoline: Lacks the fluorine atom, which may reduce its biological activity.
5,8-Difluoroquinoline: Contains two fluorine atoms, which can alter its reactivity and biological properties .
Uniqueness: 6-Bromo-3-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-3-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAKIXQUXLAVOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735545 | |
Record name | 6-Bromo-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355583-13-9 | |
Record name | 6-Bromo-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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